molecular formula C17H17NO3 B4414428 4-methoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide

4-methoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide

Cat. No.: B4414428
M. Wt: 283.32 g/mol
InChI Key: MZKKVNBOPZHMQB-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide is a chemical compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an allyloxy group attached to a phenyl ring and a methoxybenzamide moiety. Its molecular formula is C17H17NO3, and it has a molecular weight of 283.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-(allyloxy)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its inhibitory activity against filamentation and biofilm formation by Candida albicans, making it a potential candidate for antifungal treatments.

    Medicine: Explored for its potential anti-virulence properties, which could be useful in developing new therapeutic agents against resistant fungal infections.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized monomers.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. In the case of its antifungal activity, the compound inhibits the filamentation and biofilm formation of Candida albicans by affecting key transcriptional regulators of antifungal drug resistance. This disruption leads to changes in cell wall integrity and membrane system, ultimately inhibiting fungal growth .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(allyloxy)phenyl]-4-methoxybenzamide: Similar structure but with the allyloxy group in a different position.

    N-[4-(allyloxy)phenyl]acetamide: Similar structure but with an acetamide group instead of a methoxybenzamide group.

Uniqueness

4-methoxy-N-[4-(prop-2-en-1-yloxy)phenyl]benzamide stands out due to its specific inhibitory activity against Candida albicans and its potential as an anti-virulence agent. Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

4-methoxy-N-(4-prop-2-enoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-3-12-21-16-10-6-14(7-11-16)18-17(19)13-4-8-15(20-2)9-5-13/h3-11H,1,12H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKKVNBOPZHMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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